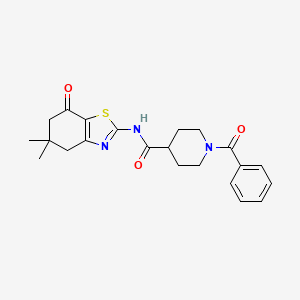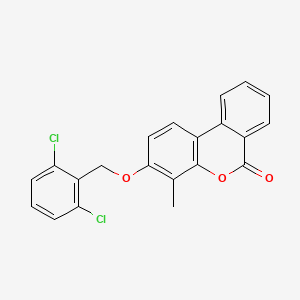
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(phenylcarbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a piperidine ring, and a benzothiazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
The synthesis of 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the benzoyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperidine moieties.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .
Applications De Recherche Scientifique
1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE include other benzothiazole derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance:
Benzothiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Piperidine-containing compounds: These compounds are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of 1-BENZOYL-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and make it a valuable compound for further research .
Propriétés
Formule moléculaire |
C22H25N3O3S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-benzoyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-22(2)12-16-18(17(26)13-22)29-21(23-16)24-19(27)14-8-10-25(11-9-14)20(28)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,23,24,27) |
Clé InChI |
KZZQYXREYZJWPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157619.png)
![N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11157627.png)
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11157631.png)

![1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B11157654.png)
![4-butyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157662.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11157665.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11157680.png)
![6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11157681.png)
![9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B11157687.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11157689.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157690.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B11157691.png)
